molecular formula C17H17ClN2OS B2547222 N-(5-chloro-2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 690247-65-5

N-(5-chloro-2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B2547222
CAS No.: 690247-65-5
M. Wt: 332.85
InChI Key: BTWJMSBGUZRZBY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted methoxyphenyl group and a dihydroisoquinoline moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline structure.

    Introduction of the Carbothioamide Group: The carbothioamide group is introduced by reacting the dihydroisoquinoline intermediate with a suitable isothiocyanate under mild conditions.

    Chlorination and Methoxylation: The final steps involve the chlorination and methoxylation of the phenyl ring, which can be achieved using reagents like thionyl chloride and methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carbothioamide group to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in enzyme inhibition studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been evaluated for its anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific biological targets makes it a promising lead compound for drug development.

Industry

Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific biological context and the type of enzyme or receptor involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide
  • 5-chloro-1-(N-(5-chloro-2-methoxyphenyl)carbamoyl)-1H-benzotriazole

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide stands out due to its specific combination of a chloro-substituted methoxyphenyl group and a dihydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

By comparing it with similar compounds, researchers can better understand its unique features and potential advantages in different applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS/c1-21-16-7-6-14(18)10-15(16)19-17(22)20-9-8-12-4-2-3-5-13(12)11-20/h2-7,10H,8-9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWJMSBGUZRZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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